

Chromatographic Separation of Rifaximin and Rifaximin-d6: Application Notes and Protocols

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Compound of Interest

Compound Name: Rifaximin-d6

Cat. No.: B15556422

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This document provides detailed application notes and protocols for the chromatographic separation and quantification of Rifaximin and its deuterated internal standard, **Rifaximin-d6**. The methodologies outlined are intended for researchers, scientists, and drug development professionals, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic used for the treatment of various gastrointestinal disorders.^[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as **Rifaximin-d6**, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response. This document details validated methods for the effective chromatographic separation and quantification of Rifaximin and **Rifaximin-d6** in biological matrices and pharmaceutical formulations.

Chromatographic Methods and Protocols

Two primary chromatographic techniques are detailed below: a highly sensitive LC-MS/MS method for bioanalytical applications and a versatile HPLC-UV method suitable for pharmaceutical analysis.

LC-MS/MS Method for Quantification in Human Plasma

This method is designed for the sensitive and selective quantification of Rifaximin in human plasma, employing **Rifaximin-d6** as an internal standard to ensure accuracy and precision.

Sample Preparation (Liquid-Liquid Extraction):

- To 400 µL of human plasma in a polypropylene tube, add 50 µL of **Rifaximin-d6** internal standard solution (20 ng/mL).
- Briefly vortex the sample.
- Add 100 µL of orthophosphoric acid solution and vortex.
- Add 3.0 mL of an extraction solvent mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
- Vortex for 20 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes at 20 °C.[2]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.[2]
- Reconstitute the dried residue with 200 µL of the mobile phase and vortex.[2]

Chromatographic Conditions: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is utilized for the analysis.[2]

- HPLC System: Agilent 1100 series or equivalent
- Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent
- Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[2][3]
- Mobile Phase: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v)[2][3]
- Flow Rate: 0.3 mL/min[2][3]
- Injection Volume: 5 µL

- Column Temperature: 35 °C[4]
- Autosampler Temperature: 10 °C[4]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[2][5]
- Scan Type: Multiple Reaction Monitoring (MRM)[2][4]
- Transitions:
 - Rifaximin: m/z 786.4 → 754.4[2][3][5]
 - **Rifaximin-d6**: m/z 792.5 → 760.5[2][3][5]
- IonSpray Voltage: 5500 V[4]
- Temperature: 600 °C[4]

Parameter	Value	Reference
Linearity Range	20 - 20,000 pg/mL	[2][3]
Correlation Coefficient (r ²)	> 0.9995	[2][3]
Retention Time (Rifaximin & Rifaximin-d6)	3.3 ± 0.2 min	[2]
Intra-day Precision (%RSD)	0.6 - 2.6%	[2][3]
Inter-day Precision (%RSD)	2.2 - 5.6%	[2][3]
Accuracy	95.7 - 105.0%	[2][3]
Recovery (Rifaximin)	88.79 ± 2.43%	[2]
Recovery (Rifaximin-d6)	90.94 ± 3.24%	[2]

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This method is suitable for the routine quality control analysis of Rifaximin in bulk drug and pharmaceutical dosage forms.

Sample Preparation (Tablets):

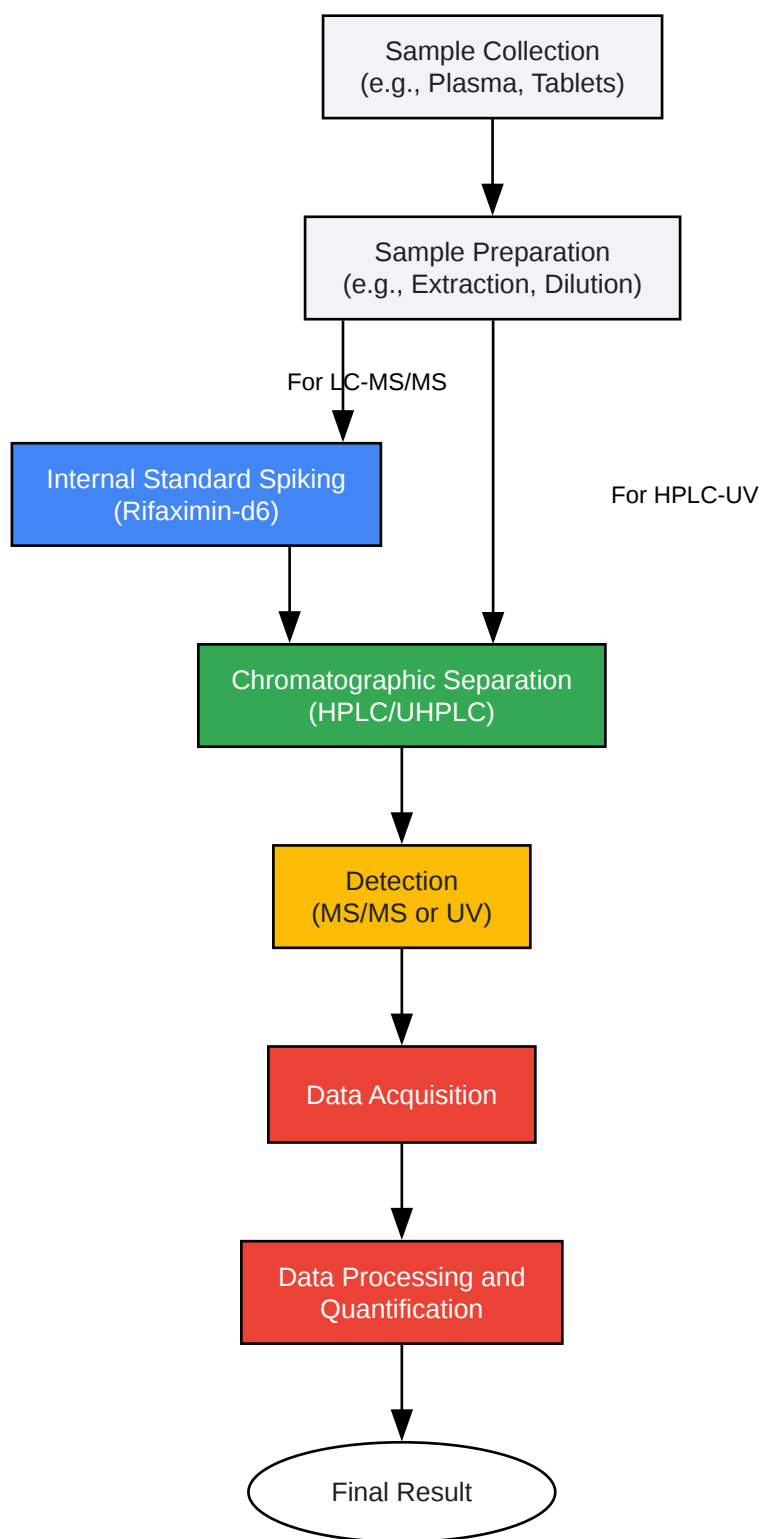
- Weigh and finely powder 20 Rifaximin tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Rifaximin and transfer it to a 10 mL volumetric flask.[\[6\]](#)
- Add approximately 7 mL of the mobile phase (diluent), sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.[\[6\]](#)
- Filter the solution through a 0.45 µm filter.[\[6\]](#)
- Pipette 0.4 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 40 µg/mL.[\[6\]](#)

Chromatographic Conditions:

- HPLC System: Waters Alliance or equivalent with a UV detector
- Column: Chromosil Symmetry C18, 150 x 4.6 mm, 5 µm[\[6\]](#)
- Mobile Phase: Phosphate Buffer (pH 4.0) and Acetonitrile (40:60 v/v)[\[6\]](#)
- Flow Rate: 1.0 mL/min[\[6\]](#)
- Injection Volume: 20 µL
- Detection Wavelength: 292 nm[\[6\]](#)
- Column Temperature: Ambient

Parameter	Value	Reference
Linearity Range	10 - 60 µg/mL	[6]
Correlation Coefficient (r ²)	0.999	[6]
Retention Time	2.963 min	[6]
Recovery	100.6% - 101.4%	[6]
Limit of Detection (LOD)	0.238 µg/mL	[7]
Limit of Quantification (LOQ)	0.786 µg/mL	[7]

Diagrams



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Caption: General workflow for the chromatographic analysis of Rifaximin.

Conclusion

The described LC-MS/MS and HPLC-UV methods provide reliable and robust approaches for the quantitative analysis of Rifaximin. The LC-MS/MS method, incorporating **Rifaximin-d6** as an internal standard, offers high sensitivity and selectivity, making it ideal for bioanalytical studies. The HPLC-UV method is a cost-effective and straightforward alternative for routine quality control of pharmaceutical formulations. The provided protocols and data summaries serve as a comprehensive guide for researchers and analysts in the pharmaceutical field.

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